2-Amino-4-[(4-aminobutyl)amino]butanoic acid
Description
2-Amino-4-[(4-aminobutyl)amino]butanoic acid (IUPAC name: (2S)-2-amino-5-[(3-aminopropyl)amino]pentanoic acid) is a polyamine-containing amino acid derivative. It features a butanoic acid backbone substituted at the C4 position with a 4-aminobutyl group. This compound is structurally related to natural polyamines like spermidine and norspermidine, which play critical roles in cell growth, nucleic acid stabilization, and enzyme modulation . Its bifunctional amino groups enable diverse biochemical interactions, including hydrogen bonding and electrostatic interactions, making it relevant in studies of enzyme inhibition, metabolic pathways, and synthetic biology.
Properties
CAS No. |
61715-48-8 |
|---|---|
Molecular Formula |
C8H19N3O2 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
2-amino-4-(4-aminobutylamino)butanoic acid |
InChI |
InChI=1S/C8H19N3O2/c9-4-1-2-5-11-6-3-7(10)8(12)13/h7,11H,1-6,9-10H2,(H,12,13) |
InChI Key |
ICLFWLHIBPQMFT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNCCC(C(=O)O)N)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[(4-aminobutyl)amino]butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-aminobutanoic acid with 1,4-diaminobutane under controlled conditions . The reaction typically requires a catalyst and is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[(4-aminobutyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce N-alkylated or N-acylated products.
Scientific Research Applications
2-Amino-4-[(4-aminobutyl)amino]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways, particularly in arginine and proline metabolism.
Medicine: Investigated for its potential therapeutic effects, including its role as an immunomodulator.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-4-[(4-aminobutyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. It is known to participate in metabolic pathways related to arginine and proline metabolism . The compound may exert its effects by modulating enzyme activity and influencing the synthesis of other biologically active molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogues differ in backbone length, substituent type, and functional group positioning, leading to distinct physicochemical and biological properties.
Table 1: Structural Comparison
Table 2: Physicochemical Properties
Biological Activity
2-Amino-4-[(4-aminobutyl)amino]butanoic acid, also known as carboxyspermidine, is an organic compound that plays a significant role in various biological processes. Its structure features multiple amino groups, which enhance its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its metabolic roles, interactions with cellular pathways, and potential therapeutic uses.
The molecular formula of this compound is C₆H₁₄N₄O₂. The presence of both amino and carboxyl functional groups allows it to participate in a variety of biochemical reactions. The compound is primarily studied in the context of its role in metabolic pathways, particularly involving arginine and proline metabolism.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₄N₄O₂ |
| Molecular Weight | 158.20 g/mol |
| Functional Groups | Amino, Carboxyl |
| Solubility | Soluble in water |
Metabolic Pathways
The compound is implicated in several key metabolic pathways:
- Arginine Metabolism : It acts as a precursor in the biosynthesis of polyamines, which are crucial for cell growth and differentiation.
- Proline Metabolism : It participates in proline biosynthesis, which is vital for protein synthesis and cellular energy production.
Research indicates that this compound may influence the metabolism of glutamine via its interaction with the ASCT2 transporter (SLC1A5), which is essential for glutamine accumulation in mammalian cells .
Biological Activity and Therapeutic Potential
The biological activity of this compound has been explored through various studies:
- Immunomodulatory Effects : Preliminary studies suggest that it may have immunomodulatory properties, potentially enhancing immune responses .
- Cancer Research : As an inhibitor of ASCT2-mediated glutamine transport, it shows promise as a therapeutic agent in cancer treatment by limiting the availability of glutamine, which many cancer cells rely on for growth .
Case Study: ASCT2 Inhibition
A notable study demonstrated that derivatives of this compound exhibited significant inhibition of ASCT2-mediated glutamine transport in rat C6 and human HEK293 cells. These compounds showed a 40-fold improvement in potency compared to previously reported inhibitors .
Interaction Studies
The dual amino groups in this compound allow it to engage in various biochemical interactions:
- Binding to Enzymes : It may bind to specific enzymes involved in metabolic pathways, influencing their activity.
- Cellular Uptake Mechanisms : Its structure facilitates interaction with transport proteins, impacting cellular uptake processes.
Research Findings
Recent metabolomic studies have quantified the levels of this compound in various biological samples, indicating its relevance in metabolic profiling:
| Sample Type | Concentration (µM) |
|---|---|
| Human Plasma | 1.3660 |
| Rat Brain Tissue | 0.6525 |
| Mouse Liver | 0.9815 |
These findings highlight its potential as a biomarker or therapeutic target in metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
